

Application Notes and Protocols for Preclinical Toxicity Assessment of 1D228

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A Novel c-Met/TRK Inhibitor with a Promising Safety Profile

Audience: Researchers, scientists, and drug development professionals.

Introduction: **1D228** is a novel tyrosine kinase inhibitor that demonstrates potent anti-tumor activity by targeting both c-Met and Tropomyosin receptor kinase (TRK).[1][2][3] Mechanistic studies reveal that **1D228** effectively inhibits the phosphorylation of c-Met and TRK, thereby blocking their downstream signaling pathways.[1][2][4] This dual inhibition leads to the suppression of tumor cell proliferation and angiogenesis.[1][2][3] Notably, preclinical studies in xenograft models of gastric and liver cancer have indicated that **1D228** monotherapy exhibits stronger anti-tumor activity and lower toxicity compared to combination therapies with other agents like larotrectinib and tepotinib.[1][2][4] Histological analysis of major organs from animal models has not revealed discernible toxicity, suggesting a favorable safety profile for **1D228**.[2] [4]

Quantitative Data Summary

While detailed quantitative toxicity data such as LD50 and NOAEL are not yet publicly available, the metabolic stability of **1D228** has been evaluated across several species.

Table 1: Metabolic Stability of **1D228** in Liver Microsomes



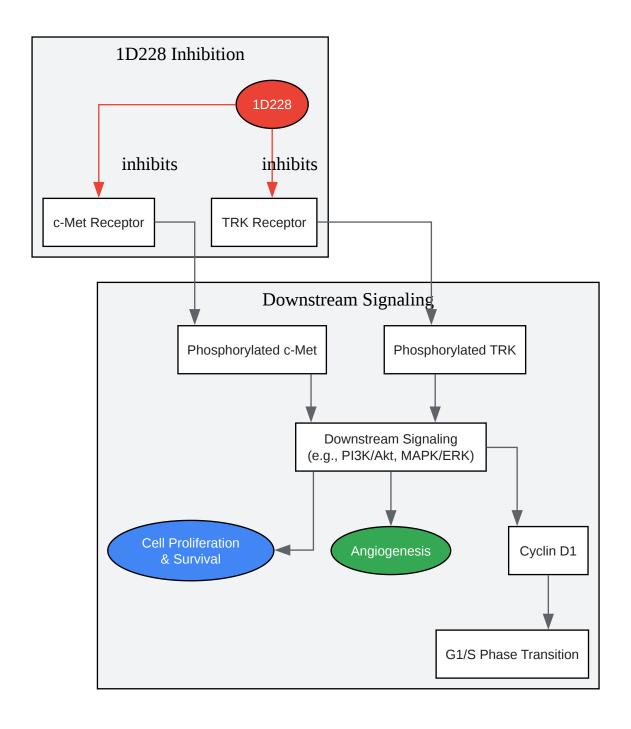
Species	Half-life (T1/2) of 1D228 (min)	Half-life (T1/2) of Tepotinib (min)
SD rats	37.19	18.08
CD-1 mice	101.73	15.14
Beagle dogs	63.77	62.23
Macaca fascicularis	1653.42	1350.61
Human	2124.02	1829.15

Data sourced from a 2023 study on the efficacy of 1D228.[2][4]

Signaling Pathway of 1D228

The primary mechanism of action for **1D228** involves the inhibition of the c-Met and TRK signaling pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.





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Caption: Mechanism of **1D228** action on c-Met and TRK pathways.

Experimental Protocols

The following are generalized protocols for assessing the preclinical toxicity of a novel compound like **1D228**. These should be adapted based on the specific characteristics of the



test article and the objectives of the study.

Acute Toxicity Study (Maximum Tolerated Dose - MTD)

Objective: To determine the maximum tolerated dose (MTD) of **1D228** following a single administration.

Animal Model: Male and female BALB/c mice, 5-6 weeks old.

Methodology:

- Acclimatize animals for at least one week prior to dosing.
- Divide animals into groups (n=5 per sex per group), including a vehicle control group.
- Prepare a range of 1D228 dose formulations. The starting doses should be determined based on in vitro cytotoxicity data.
- Administer a single dose of 1D228 via the intended clinical route (e.g., oral gavage, intravenous injection).
- Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 14 days. Observations should include changes in skin, fur, eyes, and behavior.
- Record body weight on days 0, 7, and 14.
- At the end of the 14-day observation period, euthanize all surviving animals.
- Conduct a gross necropsy on all animals (including any that die during the study).
- The MTD is defined as the highest dose that does not cause mortality or serious, irreversible toxicity.

Repeated Dose Toxicity Study (Sub-acute)

Objective: To evaluate the potential toxicity of **1D228** after repeated daily administration over a 28-day period.



Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old.

Methodology:

- Acclimatize animals for at least one week.
- Assign animals to at least three dose groups and a vehicle control group (n=10 per sex per group).
- Administer 1D228 or vehicle daily for 28 consecutive days.
- Conduct daily clinical observations and weekly body weight and food consumption measurements.
- Perform ophthalmological examinations prior to the study and at termination.
- Collect blood samples for hematology and clinical chemistry analysis at the end of the treatment period.
- At the end of the 28-day period, euthanize animals and perform a full gross necropsy.
- Weigh major organs (e.g., liver, kidneys, heart, spleen).
- Collect a comprehensive set of tissues for histopathological examination.

Histopathological Analysis

Objective: To identify any microscopic changes in tissues resulting from treatment with **1D228**.

Methodology:

- Collect tissues from all animals in the repeated dose toxicity study.
- Fix tissues in 10% neutral buffered formalin.
- Trim, process, and embed tissues in paraffin wax.
- Section embedded tissues at a thickness of 5 μm.

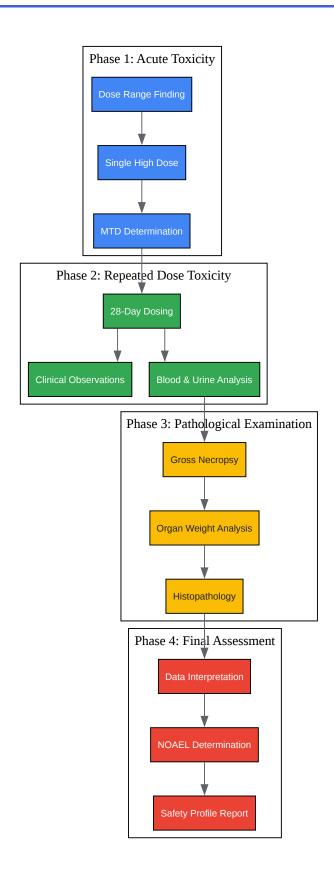


- Stain sections with hematoxylin and eosin (H&E).
- A board-certified veterinary pathologist should perform a blinded microscopic examination of the slides.
- Document and grade any observed lesions.

Experimental Workflow

The following diagram outlines a typical workflow for a preclinical toxicity assessment program.





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Caption: Workflow for preclinical toxicity assessment.



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